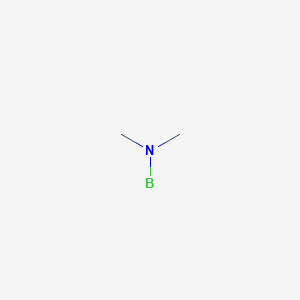

Dimethylaminoborane

Description

Properties

CAS No. |

1838-13-7 |

|---|---|

Molecular Formula |

C2H6BN |

Molecular Weight |

54.89 g/mol |

InChI |

InChI=1S/C2H6BN/c1-4(2)3/h1-2H3 |

InChI Key |

YPTUAQWMBNZZRN-UHFFFAOYSA-N |

SMILES |

[B]N(C)C |

Canonical SMILES |

[B]N(C)C |

Other CAS No. |

74-94-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dimethylaminoborane (DMAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of dimethylaminoborane (DMAB), a versatile reducing agent with applications in organic synthesis and materials science. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the procedural workflows.

Synthesis of this compound

The synthesis of this compound primarily involves the reaction of a borohydride salt, typically sodium borohydride, with a dimethylammonium salt. The dimethylammonium salt can be introduced directly or generated in situ by the reaction of dimethylamine with an acid.

Synthesis via Reaction of Sodium Borohydride with Dimethylamine Hydrochloride

A common and straightforward method for the synthesis of DMAB is the reaction between sodium borohydride and dimethylamine hydrochloride.

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (NaBH₄) and dimethylamine hydrochloride ((CH₃)₂NH·HCl) in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether, in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Control the reaction temperature, typically between 5-15°C, using an ice bath.

-

Allow the reaction to proceed with vigorous stirring for a period of 2 to 4 hours. The reaction produces this compound, sodium chloride (NaCl), and hydrogen gas (H₂).[1]

-

Monitor the reaction for the cessation of hydrogen gas evolution, which indicates the completion of the reaction.

-

Upon completion, the reaction mixture will be a slurry containing the dissolved DMAB product and precipitated sodium chloride.

Synthesis via In Situ Generation of Dimethylammonium Salts

An alternative approach involves the in situ generation of the dimethylammonium salt by introducing an acid to a mixture of sodium borohydride and dimethylamine. This method avoids the handling of solid dimethylamine hydrochloride.

Experimental Protocol using Acetic Acid:

-

Suspend sodium borohydride (0.5 mole) in dimethylamine (93 ml) in a reaction flask and heat the mixture to reflux (approximately 9°C).[2]

-

Prepare a solution of acetic acid (0.5 mole) in toluene (90 ml).[2]

-

Add the acetic acid solution dropwise to the stirred sodium borohydride suspension over a period of one hour.[2]

-

Continue stirring the reaction mixture. The temperature will typically rise to around 30°C as the reaction reaches completion, which usually takes about two hours.[2]

-

The final mixture will contain the DMAB product, sodium acetate, and the toluene/dimethylamine solvent system.

Experimental Protocol using Sulfuric Acid:

-

Suspend sodium borohydride (0.1 mole) in dimethylamine (60 ml) at 0°C in a reaction flask.

-

Prepare a solution of 98% sulfuric acid (0.05 mole) in ethylene glycol dimethyl ether (100 ml).

-

Add the sulfuric acid solution dropwise to the cooled and stirred sodium borohydride suspension over 15 minutes. The temperature of the reaction mixture may increase to around 22-29°C.

-

Allow the reaction to proceed for approximately 2 hours, during which dimethylamine will boil under reflux.

Synthesis Data Comparison

| Synthesis Method | Reactants | Solvent(s) | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Purity (%) |

| Dimethylamine Hydrochloride | NaBH₄, (CH₃)₂NH·HCl | Tetrahydrofuran | 5 - 15 | 2 - 4 | Not Specified | 85 - 99.5[1] |

| In situ (Acetic Acid) | NaBH₄, Acetic Acid | Dimethylamine, Toluene | 9 - 30 | 2 | 98[2] | Not Specified |

| In situ (Sulfuric Acid) | NaBH₄, H₂SO₄ | Dimethylamine, Ethylene Glycol Dimethyl Ether | 0 - 29 | 2 | 88.3[2] | Not Specified |

Purification of this compound

Following synthesis, the crude this compound product requires purification to remove byproducts, unreacted starting materials, and solvents. The primary purification methods include filtration, distillation/solvent removal, recrystallization, and sublimation.

Work-up and Initial Purification

The initial work-up of the reaction mixture typically involves the separation of the soluble DMAB product from insoluble salt byproducts.

Experimental Protocol for Post-Synthesis Filtration:

-

After the reaction is complete, cool the reaction slurry to a reduced temperature (e.g., -10°C) to minimize the solubility of the salt byproduct.[2]

-

Filter the cold suspension through a Büchner funnel or a similar filtration apparatus.

-

Wash the filter cake with a small amount of cold solvent to recover any entrained DMAB.

-

The filtrate contains the dissolved this compound.

Experimental Protocol for Solvent Removal:

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvent(s) under reduced pressure using a rotary evaporator. For reactions involving dimethylamine, gentle heating (e.g., up to 70°C) may be applied to facilitate its removal.[2]

-

The remaining residue is the crude this compound solid.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. For this compound, a systematic solvent screen would be necessary to identify an optimal solvent or solvent pair.

General Experimental Protocol for Recrystallization:

-

Solvent Selection: Test the solubility of a small amount of crude DMAB in various solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the DMAB when hot but not when cold. Common solvents to screen include ethers (e.g., diethyl ether, THF), hydrocarbons (e.g., hexane, toluene), and alcohols (e.g., isopropanol). Solvent mixtures, such as ethyl acetate/hexane or methanol/water, can also be effective.

-

Dissolution: In a flask, dissolve the crude DMAB in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Purification by Sublimation

Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gas phase, leaving non-volatile impurities behind. The gaseous product then crystallizes on a cold surface. This method can be particularly effective for purifying amine-borane adducts.

General Experimental Protocol for Sublimation:

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus gently under vacuum. The optimal temperature and pressure will need to be determined empirically but will be below the melting and decomposition temperatures of DMAB.

-

The purified this compound will sublime and deposit as crystals on the cold finger of the apparatus.

-

Once the sublimation is complete, carefully remove the purified crystals from the cold finger.

Visualized Workflows

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Purification of this compound

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylaminoborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoborane (DMAB), also known as borane-dimethylamine complex, is a versatile and highly reactive amine-borane adduct with the chemical formula (CH₃)₂NH·BH₃. It is a white, crystalline solid at room temperature and has garnered significant interest in various fields of chemical synthesis and materials science.[1] Its utility as a reducing agent, a precursor in chemical vapor deposition, and its potential as a hydrogen storage material make a thorough understanding of its physical and chemical properties essential for its safe and effective application.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of key reaction pathways and workflows.

Physical Properties

This compound is a white to off-white or yellowish crystalline solid or granular powder with a characteristic amine-like odor.[1][5][6] It is sensitive to both air and moisture, necessitating careful handling under inert atmospheric conditions to prevent degradation.[1][5][7][8]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂H₁₀BN | [1][5][9] |

| Molecular Weight | 58.92 g/mol | [1][3][5] |

| Appearance | White to yellow/off-white crystalline solid, flakes, or granules | [1][2][5] |

| Melting Point | 36 °C (lit.) | [1][5][9] |

| Boiling Point | 59-65 °C at 12 mmHg | [1][5][9] |

| Density | 0.69 g/cm³ | [1][5][9] |

| Solubility in Water | 125 g/L at 20 °C | [1][7] |

| Flash Point | 43 °C (110 °F) | [1][5][9] |

| Vapor Pressure | <5 hPa at 20 °C | [5][10] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the hydridic nature of the B-H bonds, making it an effective reducing agent.[11][12] It is stable under anhydrous and anaerobic conditions but reacts with water and is incompatible with strong oxidizing agents, acids, and halogens.[1][5][8]

Stability and Decomposition

DMAB is air and moisture-sensitive.[1][5] Contact with water leads to hydrolysis, releasing flammable hydrogen gas.[1][5] Thermal decomposition of this compound can be complex. When heated, it undergoes dehydrocoupling to form the cyclic dimer, [(CH₃)₂N-BH₂]₂, and hydrogen gas.[2][13] At higher temperatures, further decomposition can occur, leading to the formation of boron nitride-based materials.[14]

Reactivity Profile

-

Reducing Agent: DMAB is widely used as a reducing agent in organic synthesis and for the electroless plating of metals.[1][2] It can selectively reduce aldehydes and ketones to their corresponding alcohols.[13]

-

Electroless Plating: It serves as a reducing agent in the electroless deposition of metals such as nickel, copper, and cobalt, forming metal-boron alloys.[6][15][16][17][18]

-

Dehydrocoupling: In the presence of catalysts, such as rhodium or rhenium complexes, DMAB undergoes dehydrocoupling to release hydrogen gas and form B-N bonded oligomers or polymers.[10][19][20][21][22]

-

Hydrolysis: DMAB reacts with water to produce dimethylamine, boric acid, and hydrogen gas. This reaction can be catalyzed by various metals.

Experimental Protocols

Given the air and moisture sensitivity of this compound, all experimental procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[8][23][24][25][26] All glassware must be rigorously dried prior to use.[8][27]

General Workflow for Handling Air-Sensitive this compound

The following diagram illustrates a typical workflow for handling DMAB and setting up a reaction under inert conditions using a Schlenk line.

Caption: General workflow for handling air-sensitive DMAB.

Determination of Melting Point

-

Sample Preparation: Inside a glovebox, finely grind a small amount of this compound. Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Seal the capillary tube with a small amount of grease or by flame-sealing under an inert atmosphere if possible. Place the sealed capillary tube into a standard melting point apparatus.

-

Measurement: Heat the sample rapidly to about 10-15 °C below the expected melting point (36 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Micro Method)

Due to the relatively low boiling point and sensitivity of DMAB, a micro-boiling point determination using a Thiele tube is appropriate.

-

Sample Preparation: Inside a glovebox, add approximately 0.5 mL of molten this compound (gently warmed above 36 °C) to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Place the assembly in a Thiele tube containing mineral oil, making sure the rubber band is above the oil level.

-

Measurement: Heat the arm of the Thiele tube gently with a micro-burner. A stream of bubbles will emerge from the capillary tube. When a steady stream is observed, remove the heat.

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature. Note the atmospheric pressure.

Determination of Solubility

-

Solvent Preparation: Use anhydrous solvents. For aqueous solubility, use deoxygenated water.

-

Sample Preparation: In a glovebox, accurately weigh a series of small, known amounts of this compound into separate vials.

-

Measurement: To each vial, add a precise volume of the desired solvent (e.g., 1.0 mL). Seal the vials and stir at a constant temperature (e.g., 20 °C).

-

Data Analysis: Observe the vials to determine the maximum amount of DMAB that completely dissolves in the given volume of solvent. Express solubility in g/L.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare samples in an inert atmosphere glovebox or using a Schlenk line.[1][2][9] Dissolve 5-10 mg of DMAB in a deuterated solvent that has been dried over molecular sieves. Transfer the solution to an NMR tube and seal it with a cap and parafilm, or use a J. Young NMR tube for highly sensitive experiments.[1]

-

FTIR Spectroscopy: For solid-state analysis of the moisture-sensitive DMAB, prepare a mineral oil (Nujol) mull in a glovebox.[15] Grind a small amount of DMAB with a drop of Nujol, then press the paste between two KBr or NaCl plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory inside a glovebox for direct measurement of the solid.

Key Chemical Pathways

The following diagrams, rendered in DOT language, illustrate some of the fundamental chemical transformations of this compound.

Catalytic Dehydrocoupling of this compound

This compound can release hydrogen gas through a catalytic dehydrocoupling process, which typically forms a cyclic dimer. This reaction is of interest for chemical hydrogen storage.

Caption: Catalytic dehydrocoupling of DMAB to its cyclic dimer.

Electroless Nickel Plating using DMAB

In electroless plating, DMAB acts as the reducing agent to deposit a nickel-boron alloy onto a substrate. The process is autocatalytic.

Caption: Simplified mechanism of electroless nickel plating using DMAB.

Hydrolysis of this compound

The reaction of this compound with water is an important consideration for its storage and handling, as it produces flammable hydrogen gas.

Caption: Overall reaction for the hydrolysis of this compound.

Conclusion

This compound is a compound with a rich and varied chemistry, making it a valuable tool in both synthetic and materials chemistry. Its utility as a reducing agent is well-established, and its role in emerging technologies such as hydrogen storage continues to be an active area of research. A comprehensive understanding of its physical properties, coupled with a respect for its reactivity and sensitivity, is paramount for any researcher, scientist, or drug development professional working with this compound. The data, protocols, and pathways presented in this guide are intended to provide a solid foundation for the safe and innovative application of this compound.

References

- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 2. organomation.com [organomation.com]

- 3. ucd.ie [ucd.ie]

- 4. eng.uc.edu [eng.uc.edu]

- 5. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]

- 6. nmfrc.org [nmfrc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mechanochemical dehydrocoupling of dimethylamine borane and hydrogenation reactions using Wilkinson's catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. mscore.web.unc.edu [mscore.web.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jascoinc.com [jascoinc.com]

- 16. Effects of Dimethylamine Borane in Electroless Ni-B Plating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Heterogeneous or homogeneous catalysis? Mechanistic studies of the rhodium-catalyzed dehydrocoupling of amine-borane and phosphine-borane adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rsc.org [rsc.org]

- 22. Dehydrocoupling of dimethylamine-borane catalysed by rhenium complexes and its application in olefin transfer-hydrogenations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. Schlenk line - Wikipedia [en.wikipedia.org]

- 24. ossila.com [ossila.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Chemistry Teaching Labs - Schlenk Lines [chemtl.york.ac.uk]

- 27. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

CAS number and molecular structure of dimethylaminoborane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of dimethylaminoborane, a versatile chemical compound with significant applications in various scientific fields. This document outlines its chemical identity, molecular structure, and key quantitative data, alongside a detailed look into its synthesis and common reactions, making it an essential resource for professionals in research and development.

Chemical Identity and Molecular Structure

This compound, also known by its synonyms Borane-dimethylamine complex and DMAB, is an amine borane complex. It is a white crystalline solid that is notable for its stability and utility as a reducing agent.[1]

Molecular Formula: C₂H₁₀BN[1][4]

The molecular structure of this compound consists of a dative bond between the nitrogen atom of dimethylamine and the boron atom of borane. This coordination results in a stable complex that is easier to handle than diborane gas.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 58.92 g/mol | [1][2] |

| Melting Point | 36 °C (lit.) | [1][2][3] |

| Boiling Point | 59-65 °C at 12 mmHg | [1][2][5] |

| Density | 0.69 g/cm³ | [1][2][5] |

| Flash Point | 110 °F (43.3 °C) | [1][2][5] |

| Water Solubility | 125 g/L (20 °C) | [1][2][5] |

| Appearance | White to yellow flakes or granules | [1][2] |

| Stability | Stable, but sensitive to water, air, and moisture. Contact with water releases flammable gases. | [1][2][3] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a borane precursor, such as borane-tetrahydrofuran complex or sodium borohydride, with dimethylamine or its hydrochloride salt. The following diagram illustrates a general workflow for its synthesis.

Caption: General Synthesis Workflow for this compound.

Key Applications and Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized as a reducing agent.[3][4] It offers a milder and more selective alternative to other reducing agents like lithium aluminum hydride.

Reduction of Aldehydes and Ketones

A common application of this compound is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction proceeds efficiently under mild conditions.

Experimental Protocol: General Procedure for the Reduction of a Ketone

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Addition of Reducing Agent: Add this compound (1.5 to 2 equivalents) portion-wise to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The logical relationship of this experimental workflow is depicted in the following diagram.

Caption: Experimental Workflow for Ketone Reduction.

Reductive Amination

This compound is also employed in reductive amination reactions, a powerful method for forming C-N bonds. In this reaction, a carbonyl compound reacts with an amine in the presence of DMAB to form a new amine.

Use in Drug Development

In the context of drug development, the selective reducing properties of this compound are valuable for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its compatibility with various functional groups allows for its use in late-stage functionalization, a critical aspect of modern drug discovery. The compound is also used in the deposition of metals and alloys, which can have applications in medical device manufacturing.[3][6]

References

- 1. Cas 74-94-2,this compound | lookchem [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 74-94-2 [chemicalbook.com]

- 4. CAS 74-94-2: Dimethylamine-borane | CymitQuimica [cymitquimica.com]

- 5. Dimethylamine Borane | CAS#:74-94-2 | Chemsrc [chemsrc.com]

- 6. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Dimethylaminoborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminoborane (DMAB), a seemingly simple adduct of a Lewis acid and base, holds a significant place in the history of boron chemistry and continues to be a versatile reagent in modern synthetic chemistry. First described in the pioneering work on boron hydrides, its journey from a laboratory curiosity to a commercially available reducing agent has been marked by evolving synthetic methodologies and an expanding scope of applications. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of this compound. It details experimental protocols for its synthesis, presents its physicochemical and spectral data in a comparative format, and discusses its applications, including its noted cytotoxicity which positions it within the broader context of boron-containing compounds in medicinal chemistry.

A Historical Perspective: The Dawn of Amine-Boranes

The story of this compound is intrinsically linked to the foundational research into boron hydrides. In 1937, A. B. Burg and H. I. Schlesinger, in their seminal paper "Hydrides of Boron. VII. Evidence of the Transitory Existence of Borine (BH3): Borine Carbonyl and Borine Trimethylammine," laid the groundwork for the field of amine-borane chemistry.[1][2] While this paper did not specifically detail the synthesis of this compound, it established the principle of stabilizing the transient borine (BH₃) through coordination with Lewis bases, such as amines.

Early synthetic routes to amine-boranes involved the direct reaction of diborane (B₂H₆) with the corresponding amine.[3] A notable development in the history of this compound was the discovery of two forms: an unstable liquid and a stable, crystalline solid.[4][5] The stable form, a white crystalline solid at room temperature, is what is now commercially available and widely used. Later, safer and more convenient synthetic methods were developed, primarily reacting an alkali metal borohydride, such as sodium borohydride, with a dimethylammonium salt.[3] These advancements were crucial in transforming this compound from a specialized research chemical into a readily accessible and widely utilized reagent.

Physicochemical and Spectral Properties

This compound is a white crystalline solid with a characteristic amine-like odor. It is sensitive to moisture and air, and its stability is a key consideration in its storage and handling.[6][7] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₁₀BN | [6][7] |

| Molecular Weight | 58.92 g/mol | [6][7] |

| Appearance | White crystalline solid | [6][7] |

| Melting Point | 33-36 °C | [6][7] |

| Boiling Point | 66 °C | [8] |

| Solubility in Water | 125 g/L at 20 °C | [6][7] |

| Solubility in other solvents | Soluble in methanol, ethanol, and tetrahydrofuran. | [8][9][10][11][12] |

| Stability | Stable under inert atmosphere; sensitive to air and moisture. | [6][7] |

| Flash Point | 43 °C | [8] |

| Thermal Decomposition | Decomposes upon heating.[8] | [8] |

The structural characterization of this compound is routinely performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key spectral data are summarized in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Signals corresponding to the methyl protons and the amine proton. | [13] |

| ¹¹B NMR | A characteristic signal for the boron atom, typically a quartet due to coupling with the attached hydrogens. | [1][14][15] |

| IR Spectroscopy | Characteristic absorption bands for N-H, C-H, and B-H stretching vibrations. | [6] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound has evolved from hazardous methods involving diborane gas to more practical laboratory-scale preparations using sodium borohydride. Below are detailed protocols for two common synthetic approaches.

Synthesis from Diborane and Dimethylamine (Historical Method)

This method, based on early synthetic approaches, involves the direct reaction of diborane with an excess of dimethylamine.[3][5]

Experimental Protocol:

-

A reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath is charged with an excess of dimethylamine.

-

The vessel is cooled to a temperature between 0 °C and 50 °C.

-

Diborane gas is slowly bubbled through the stirred dimethylamine solution. A stoichiometric excess of dimethylamine (greater than 2 moles of dimethylamine per mole of diborane) must be maintained throughout the reaction.[5]

-

The reaction is allowed to proceed until the desired amount of diborane has been added.

-

The excess dimethylamine is removed by distillation.

-

The resulting liquid is allowed to crystallize at room temperature to yield the stable, solid form of this compound.[3]

Caution: Diborane is a highly toxic and pyrophoric gas. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Synthesis from Sodium Borohydride and Dimethylamine Hydrochloride (Common Laboratory Method)

This is a more common and safer method for the laboratory preparation of this compound.[16]

Experimental Protocol:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen), add sodium borohydride (1.0 equivalent) and tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of dimethylamine hydrochloride (1.0 equivalent) in THF.

-

Cool the sodium borohydride suspension to 0 °C in an ice bath.

-

Slowly add the dimethylamine hydrochloride solution to the stirred sodium borohydride suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is filtered to remove the sodium chloride byproduct.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as diethyl ether or a mixture of THF and pentane.

The following diagram illustrates the general workflow for the synthesis of this compound from sodium borohydride.

Applications of this compound

This compound is a versatile reducing agent in organic and inorganic chemistry.[17] Its applications include:

-

Selective Reductions: It is used for the reduction of aldehydes, ketones, and other functional groups in organic synthesis.[17]

-

Electroless Plating: DMAB serves as a reducing agent in the electroless deposition of metals and alloys.[17]

-

Hydrogen Storage: Like other amine-boranes, this compound has been investigated for its potential in chemical hydrogen storage due to its high hydrogen content.[18]

Relevance in the Context of Drug Development

While not a frontline therapeutic agent itself, this compound and related boron-containing compounds are of interest to the drug development community for several reasons. Boron-containing molecules are increasingly being explored as pharmacophores due to the unique chemical properties of the boron atom.[19]

Cytotoxic and Antineoplastic Properties

Studies have shown that alkylamines and their borane derivatives, including by extension this compound, can exhibit potent cytotoxicity against various cancer cell lines.[7] The proposed mechanism for this activity involves the inhibition of DNA and protein synthesis.[7] Specifically, these compounds have been suggested to interfere with purine synthesis by inhibiting the enzyme IMP dehydrogenase and also to reduce the activity of ribonucleotide reductase and nucleoside kinases, leading to a depletion of deoxynucleotide pools necessary for DNA replication.[7]

While a classical signaling cascade has not been elucidated for this compound, the logical workflow of its proposed cytotoxic mechanism can be visualized as follows:

This inhibition of fundamental cellular processes ultimately leads to cell death, suggesting a potential, though underexplored, avenue for antineoplastic applications. It is important to note that much of the research in this area has focused on more complex amine-borane derivatives, and further studies are needed to fully understand the specific activity and therapeutic potential of this compound itself.

Conclusion

From its conceptual origins in the pioneering work of Burg and Schlesinger, this compound has evolved into a valuable and accessible tool for chemists. Its history charts a course from hazardous early syntheses to safer, more practical methods, enabling its widespread use as a reducing agent. While its direct application in drug development is not yet established, its cytotoxic properties and its place within the burgeoning field of medicinal boron chemistry suggest that the story of this compound and its derivatives is far from over. For researchers and scientists, it remains a compound of interest, not only for its synthetic utility but also for its potential in the design of novel bioactive molecules.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 2. CN108586266B - Synthesis process of dimethylamine borane - Google Patents [patents.google.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. csustan.edu [csustan.edu]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. This compound(74-94-2) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN102718786A - Dimethylamine borane preparation method - Google Patents [patents.google.com]

- 17. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Dimethylamine Borane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dimethylamine borane (DMAB) in various organic solvents. Dimethylamine borane is a versatile reducing agent with applications in organic synthesis, materials science, and as a hydrogen storage material. A thorough understanding of its solubility is critical for its effective use in these and other applications, particularly in the context of reaction kinetics, process design, and formulation development.

Quantitative Solubility Data

A key study by Confer, et al. experimentally determined the solubility of several amine boranes, including dimethylamine borane, in a variety of polar solvents.[1][2][3] Although the specific quantitative results from this study are not detailed here, the research indicates that solubility data is available for the solvents listed in the table below. For precise quantitative values, researchers are encouraged to consult the original publication:

Confer, M. P.; DeSimone, A. M.; Burnham, H. A.; Dixon, D. A. Solubility thermodynamics of amine boranes in polar solvents. Int. J. Hydrog. Energy 2021, 46 (15), 10801–10808. [1][2][3]

The following table summarizes the available quantitative and qualitative solubility data for dimethylamine borane in various solvents.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 120 g/L | Quantitative |

| Methanol | Not Specified | Soluble[4] | Qualitative |

| Ethanol | Not Specified | Soluble[4] | Qualitative |

| 2-Propanol | Not Specified | Soluble[4] | Qualitative |

| Tetrahydrofuran (THF) | Not Specified | Soluble[4] | Qualitative |

| Acetonitrile | Not Specified | Data available[1] | See Reference |

| 1-Propanol | Not Specified | Data available[1] | See Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data available[1] | See Reference |

| Other Solvents | Not Specified | 12.8% | Semi-Quantitative[5] |

Experimental Protocols for Solubility Determination

The determination of the solubility of air- and moisture-sensitive compounds like dimethylamine borane requires careful experimental techniques to ensure accurate and reproducible results. The following protocol outlines a general gravimetric method that can be adapted for various organic solvents.

Objective: To determine the solubility of dimethylamine borane in a given organic solvent at a specific temperature.

Materials:

-

Dimethylamine borane (DMAB), high purity

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Thermostatic bath (e.g., oil bath or water bath)

-

Syringes and needles for liquid transfer

-

Filter cannula or syringe filter (PTFE, 0.2 µm)

-

Pre-weighed vials with airtight seals

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Under a positive pressure of inert gas, add a known volume of the anhydrous organic solvent to a Schlenk flask.

-

Gradually add an excess of dimethylamine borane to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and place it in a thermostatic bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Maintaining a positive inert gas pressure, carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-warmed filter cannula or syringe filter. It is crucial to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, airtight vial.

-

Weigh the vial containing the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved dimethylamine borane is obtained.

-

Weigh the vial with the dried solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dimethylamine borane by subtracting the initial weight of the vial from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved DMAB from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per liter of solvent (g/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of dimethylamine borane.

Signaling Pathways and Logical Relationships

In the context of the solubility of a chemical compound, a direct signaling pathway is not applicable. However, the logical relationship between experimental steps is crucial for obtaining reliable data. The provided Graphviz diagram illustrates this logical flow, from the preparation of a saturated solution under controlled conditions to the final calculation of solubility based on gravimetric analysis. Each step is a prerequisite for the next, ensuring the integrity of the experimental outcome. The use of an inert atmosphere throughout the process is a critical parameter that prevents the degradation of the air- and moisture-sensitive dimethylamine borane, thereby ensuring the accuracy of the solubility measurement.

References

The Stability and Decomposition of Dimethylaminoborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethylaminoborane (DMAB), a molecule of significant interest in chemical synthesis and materials science, exhibits a delicate balance between stability and controlled decomposition. This guide provides a comprehensive overview of the factors governing its stability and the pathways through which it decomposes, offering critical insights for its handling, storage, and application.

Core Stability Characteristics

This compound is a white crystalline solid that is relatively stable under ambient, dry conditions. However, its stability is significantly compromised by moisture and elevated temperatures.[1][2][3] It is known to be air and moisture sensitive, and contact with water leads to the release of flammable gases.[1][2][3] For safe storage, it is recommended to keep DMAB below +30°C.[1][3]

Decomposition Pathways

The decomposition of this compound can be triggered through two primary routes: thermal decomposition and hydrolysis. Catalysts can be employed to significantly influence the kinetics and products of these pathways.

Thermal Decomposition

When heated, this compound undergoes decomposition, releasing hydrogen gas.[4] The thermal decomposition process can be complex, often proceeding through the formation of dimeric and polymeric aminoborane species.[4][5] One study noted that the thermal decomposition of DMAB in the presence of a tin acetylacetonate complex occurred at 130°C, leading to the generation of H₂ gas and a dimer structure.[4] The process is often studied using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[6][7][8]

The decomposition can be represented by the following generalized scheme:

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to produce hydrogen gas and other byproducts.[1][2][3] This reaction is often vigorous and can be hazardous if not controlled. The hydrolysis of amine boranes is a well-studied process for hydrogen generation.[9]

The overall hydrolysis reaction can be summarized as:

(CH₃)₂NHBH₃ + 3H₂O → (CH₃)₂NH₂⁺ + B(OH)₃ + 3H₂

Catalytic Decomposition

The decomposition of this compound can be significantly accelerated and controlled through the use of various catalysts. This is particularly relevant for applications in hydrogen storage and release. Transition metal-based catalysts, including those based on rhodium, ruthenium, copper, and nickel, have been shown to be effective.[10][11][12]

For instance, rhodium-catalyzed decomposition has been shown to proceed via an intramolecular pathway, involving the formation of a transient monomeric this compound species.[11] In another study, a ruthenium(III) acetylacetonate catalyst was found to be active for DMAB dehydrogenation at temperatures above 50°C, with an activation energy of 85 ± 2 kJ·mol⁻¹.[12] Copper(0) nanocatalysts have also been demonstrated to facilitate the green (solvent-free) dehydrogenation of DMAB at near-room temperature, with a remarkably low activation energy of 16.6 ± 2 kJmol⁻¹.[10]

The catalytic cycle often involves the coordination of the DMAB to the metal center, followed by the elimination of hydrogen.

Quantitative Decomposition Data

The following table summarizes key quantitative data related to the decomposition of this compound found in the literature.

| Parameter | Condition | Catalyst | Value | Reference |

| Thermal Decomposition Temperature | - | Tin acetylacetonate complex | 130 °C | [4] |

| Activation Energy (Ea) | Dehydrogenation | Ruthenium(III) acetylacetonate | 85 ± 2 kJ·mol⁻¹ | [12] |

| Activation Energy (Ea) | Green Dehydrogenation | Copper(0) nanocatalysts | 16.6 ± 2 kJmol⁻¹ | [10] |

Experimental Protocols

Thermogravimetric Analysis (TGA) of DMAB

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

A small, precisely weighed sample of DMAB (typically 1-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

A temperature program is initiated, typically involving a linear heating ramp (e.g., 5-20 °C/min) over a defined temperature range (e.g., ambient to 300 °C).

-

The mass of the sample is continuously monitored by a microbalance as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

In Situ NMR Spectroscopy for Catalytic Decomposition

Objective: To monitor the formation of intermediates and products during the catalytic decomposition of DMAB in solution.

Methodology:

-

A solution of DMAB is prepared in a suitable deuterated solvent (e.g., toluene-d₈) in an NMR tube.

-

The catalyst is added to the NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

¹¹B NMR spectra are acquired at regular time intervals to monitor the disappearance of the DMAB signal and the appearance of signals corresponding to intermediates and final products.

-

The chemical shifts and integration of the peaks provide information about the structure and relative concentrations of the species present in the solution over time.

Hazardous Decomposition Products

Upon heating to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx).[1] Other hazardous decomposition products can include carbon monoxide, carbon dioxide, hydrogen, oxides of boron, and amines.[13] It is crucial to handle DMAB in a well-ventilated area and take appropriate safety precautions.

References

- 1. This compound | 74-94-2 [chemicalbook.com]

- 2. Cas 74-94-2,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 74-94-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. 6-napse.com [6-napse.com]

- 8. wcnt.wisc.edu [wcnt.wisc.edu]

- 9. Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Green dehydrogenation of dimethylamine borane catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A New Homogeneous Catalyst for the Dehydrogenation of Dimethylamine Borane Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of Dimimethylaminoborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dimethylaminoborane, a compound of interest in chemical synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of this compound. The following tables summarize the key chemical shifts for ¹H, ¹¹B, and ¹³C nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 2.4 | Singlet | CDCl₃ |

Table 2: ¹¹B NMR Spectroscopic Data for this compound and Related Species

The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. The chemical shift can vary depending on the specific boron environment, such as in the monomer, dimer, or other reaction products.

| Species | Chemical Shift (δ) ppm | Multiplicity | Reference |

| Cyclic borazane [Me₂N·BH₂]₂ | 5.4 | Triplet | [1] |

| Linear borazane Me₂NH·BH₂–NMe₂·BH₃ | 2.0, -13.2 | Triplet, Quartet | [1] |

| Amino borane Me₂N=BH₂ | 38.1 | Triplet | [1] |

| Diamino borane (Me₂N)₂BH | 29.7 | Doublet | [1] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Solvent |

| 47.9 | Not Specified |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, B-H, and C-H vibrations.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3200 | N-H stretch | Strong, broad |

| ~2400 | B-H stretch | Strong |

| ~1470 | CH₃ deformation | Medium |

| ~1170 | B-N stretch | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

¹H, ¹¹B, and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[2] For ¹¹B NMR, a Varian VXR-300 NMR spectrometer operating at 96 MHz has been used to monitor reaction kinetics.[3]

-

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Spectra are acquired at room temperature. For ¹¹B NMR, proton decoupling ({¹H}) may be used to simplify the spectrum.

-

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is commonly used.[2]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Nexus FTIR.[2]

-

Sample Preparation: For solid samples, a mull is prepared by grinding the sample with a mulling agent (e.g., Nujol or Fluorolube). The mull is then placed between two KBr or NaCl plates. The spectrum for this compound from the Coblentz Society was obtained from a solid mull using Kel-F oil for the 2-7.5 micron range and mineral oil for the 7.5-16 micron range.[4] Alternatively, a liquid film can be used for liquid samples.

-

Data Acquisition: The spectrum is recorded in transmission mode. A background spectrum of the mulling agent or the empty sample holder is first recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram outlines the logical progression from synthesis to structural verification using IR and multi-nuclear NMR spectroscopy. Initial IR analysis provides a quick check for the presence of key functional groups, followed by detailed structural elucidation through ¹H, ¹¹B, and ¹³C NMR. The collected data is then interpreted and compared against reference spectra to verify the final structure.

References

An In-depth Technical Guide to the Thermochemical Properties of Dimethylaminoborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminoborane (DMAB), with the chemical formula (CH₃)₂NHBH₃, is a Lewis acid-base adduct of interest in various chemical applications, including as a reducing agent and a precursor for boron-containing materials. A thorough understanding of its thermochemical properties is crucial for its safe handling, process optimization, and the design of new synthetic pathways. This guide provides a comprehensive overview of the available data on the thermochemical properties of DMAB, detailed experimental protocols for their determination, and a discussion of its thermal decomposition behavior.

Core Thermochemical Properties

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific experimentally determined quantitative values for the standard enthalpy of formation, standard enthalpy of combustion, molar heat capacity, and standard molar entropy of solid this compound. Therefore, the following table is presented as a template for the population of such data as it becomes available through experimental investigation.

| Thermochemical Property | Symbol | Value | Units | Method of Determination |

| Standard Enthalpy of Formation (solid) | ΔHf°(s) | Data not available | kJ/mol | Bomb Calorimetry |

| Standard Enthalpy of Combustion (solid) | ΔHc°(s) | Data not available | kJ/mol | Bomb Calorimetry |

| Molar Heat Capacity (solid) | Cp,m(s) | Data not available | J/(mol·K) | Adiabatic Calorimetry or DSC |

| Standard Molar Entropy (solid) | Sm°(s) | Data not available | J/(mol·K) | Adiabatic Calorimetry |

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a borane source, such as borane dimethyl sulfide complex ((CH₃)₂S·BH₃), with dimethylamine. The reaction is typically exothermic.[1]

Materials:

-

Borane dimethyl sulfide complex (5.0 M in diethyl ether)

-

Dimethylamine

-

Anhydrous diethyl ether

-

Schlenk line apparatus

-

Glove box (optional, for handling air- and moisture-sensitive reagents)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of dimethylamine in anhydrous diethyl ether is prepared in a Schlenk flask.

-

The flask is cooled in an ice bath.

-

The borane dimethyl sulfide complex is added dropwise to the stirred dimethylamine solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The solvent and volatile byproducts are removed under vacuum to yield this compound as a white crystalline solid.

-

The purity of the product should be confirmed by spectroscopic methods such as ¹¹B and ¹H NMR.

Determination of Enthalpy of Formation and Combustion by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of this compound can be determined indirectly from its standard enthalpy of combustion (ΔHc°) measured using bomb calorimetry.

Apparatus:

-

Oxygen bomb calorimeter

-

Benzoic acid (for calibration)

-

Fuse wire

-

Pellet press

-

Analytical balance

Experimental Workflow:

References

Dimethylaminoborane: A Comprehensive Toxicological and Safety Guide for Researchers

An In-depth Technical Review of Dimethylaminoborane's Toxicological Profile and Safe Handling Protocols for Scientific and Drug Development Professionals.

Introduction

This compound (DMAB), a chemical compound with the formula (CH₃)₂NHBH₃, is a versatile reducing agent employed in various chemical syntheses and manufacturing processes, including electroless plating. Its utility in research and development, particularly in the synthesis of novel compounds, necessitates a thorough understanding of its toxicological properties and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the currently available toxicological data for DMAB and outlines best practices for its safe handling to minimize exposure risks for researchers, scientists, and drug development professionals.

Toxicological Data

The toxicological profile of this compound is characterized by significant acute toxicity, potent neurotoxicity, and irritant properties. While comprehensive data on its chronic effects and specific mechanisms of action are limited, the existing information underscores the need for cautious handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 74-94-2 | [1] |

| Molecular Formula | C₂H₁₀BN | |

| Molecular Weight | 58.92 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 36 °C (lit.) | [3] |

| Boiling Point | 59-65 °C at 12 mmHg | [4] |

| Flash Point | 65 °C | [1] |

| Stability | Stable, but water sensitive. Contact with water releases flammable gases. Incompatible with acids, halogens, and oxidizing agents. | [3] |

Acute Toxicity

This compound exhibits high acute toxicity across various routes of exposure and in multiple animal species. The available quantitative data, primarily lethal dose 50% (LD50) and lethal concentration 50% (LC50) values, are summarized in Table 2.

| Route of Exposure | Species | LD50 / LC50 | Reference |

| Oral | Rat | 59 mg/kg | [1] |

| Mouse | 316 mg/kg | [5] | |

| Rabbit | 59 mg/kg | [3] | |

| Guinea Pig | 240 mg/kg | [5] | |

| Dermal | Rabbit | 210 mg/kg | [1] |

| Rat | 3900 mg/kg | [5] | |

| Intraperitoneal | Rat | 39 mg/kg | [6] |

| Mouse | 736 mg/kg | [5] | |

| Inhalation | Mouse | ~14 mg/L (2 hr) | [5] |

| Rat | 2.3 mg/L (2 hr) to 8.8 mg/L (4 hr) | [5] |

Human Health Effects

Exposure to this compound can lead to a range of adverse health effects, with neurotoxicity being of particular concern.

-

Irritation and Sensitization : DMAB is an irritant to the skin, eyes, and respiratory tract.[1][5] It may also cause allergic skin reactions (sensitization).[7]

-

Acute Systemic Effects : Ingestion and dermal absorption can lead to systemic toxicity. A case study of four workers occupationally exposed to a formulation containing DMAB reported symptoms including dizziness, nausea, vomiting, and gastrointestinal issues.[5][8]

-

Neurotoxicity : The most severe health effect observed in humans is profound neurotoxicity. In the aforementioned case study, one worker who experienced delayed decontamination suffered from severe and long-lasting neurological impairment.[5][8] Clinical findings in this patient included:

-

Acute cortical and cerebellar injuries, with MRI showing lesions in the bilateral cerebellar dantate nuclei.[8][9]

-

Delayed onset of polyneuropathy with motor-predominant axonal degeneration, leading to limb numbness, slurred speech, ataxia, lower leg weakness, and difficulty with motor coordination.[4][8]

-

Long-term follow-up revealed persistent cognitive impairments in memory and attention, as well as parkinsonism.[7][10]

-

Dermal absorption is identified as the major route for neurotoxicity.[4][8]

-

Chronic and Other Toxicity

Detailed studies on the chronic and sub-chronic toxicity of this compound are largely unavailable.[11] One report mentions that repeated administration in a rat study produced severe central nervous system lesions, though specific data are lacking. The long-term neurotoxic effects observed in a human case of acute exposure suggest the potential for lasting damage.[7][10]

-

Carcinogenicity and Reproductive Toxicity : There is no available data on the carcinogenic or reproductive toxicity of this compound.[5]

Safety Handling and Precautions

Given the significant toxicity of this compound, strict adherence to safety protocols is mandatory to prevent occupational exposure.

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Flammable Solid, Category 1[7]

-

Acute Toxicity (Oral), Category 3[7]

-

Acute Toxicity (Dermal), Category 3[7]

-

Acute Toxicity (Inhalation), Category 4[7]

-

Serious Eye Damage/Eye Irritation, Category 1[7]

-

Skin Sensitization, Category 1[7]

-

Hazardous to the Aquatic Environment, Chronic Hazard, Category 2[7]

Personal Protective Equipment (PPE)

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Eye/Face Protection : Use chemical safety goggles and a face shield.

-

Skin and Body Protection : Wear a lab coat, and in cases of potential significant exposure, consider a chemical-resistant suit.

-

Respiratory Protection : Use a government-approved respirator in non-ventilated areas or when airborne concentrations are expected to exceed exposure limits.

Handling and Storage

-

Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Moisture : Store in a tightly closed container in a cool, dry place, protected from moisture.[1] DMAB reacts with water to release flammable hydrogen gas.[1]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[7]

First Aid Measures

-

In case of skin contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed : Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Seek immediate medical attention.

Decontamination is critical. As evidenced by the human case study, immediate and thorough decontamination with copious amounts of water is the most effective measure to mitigate the severe toxic effects of exposure.[4][8]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are not publicly available. However, the methodologies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are representative protocols for acute oral and dermal toxicity testing.

Acute Oral Toxicity Testing (Representative Protocol based on OECD Guideline 423)

-

Test Animals : Young adult, healthy, non-pregnant female rats (e.g., Wistar strain) are typically used. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing and Feeding : Animals are housed in controlled conditions (temperature, humidity, light cycle) and provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration : The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle (e.g., corn oil, water) may be used if the substance cannot be administered directly.

-

Dose Levels : A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next animal(s) is adjusted up or down.

-

Observations : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology : At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity Testing (Representative Protocol based on OECD Guideline 402)

-

Test Animals : Healthy young adult albino rabbits are the preferred species, though albino rats can also be used.

-

Preparation of Animals : Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Administration : The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is typically 24 hours.

-

Dose Levels : A limit test at a dose of 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observations : Animals are observed for signs of toxicity and skin reactions at the site of application. Observations continue for at least 14 days.

-

Pathology : All animals are subjected to a gross necropsy at the end of the study.

Visualizations

Figure 1: Logical relationship of this compound exposure routes to observed toxicological effects.

Figure 2: General workflow for an acute toxicity study.

Conclusion

This compound is a chemical with significant acute toxicity and is a potent neurotoxin in humans, with dermal exposure being a primary route for severe systemic effects. The available data, while highlighting the immediate hazards, also point to considerable gaps in our understanding of its chronic toxicity and the underlying mechanisms of its neurotoxic action. Therefore, it is imperative that all work with this compound is conducted under strict safety protocols, with an emphasis on preventing skin contact and inhalation. Further research into the long-term health effects and the specific signaling pathways affected by this compound is warranted to fully characterize its toxicological profile and to develop more targeted safety and treatment strategies in the event of accidental exposure.

References

- 1. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Case report: the clinical toxicity of dimethylamine borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vitro cytotoxicity of the methylmelamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cytotoxicity of amine-cyanoboranes, amine-cyanoalkylboranes and aminomethyl-phosphonate cyanoborane adducts against the growth of murine and human tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethylamine borane (74-94-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. This compound | 74-94-2 [chemicalbook.com]

- 9. 4-(Dimethylamino)benzaldehyde histochemical demonstration of nitro blue tetrazolium reduction in neutrophils 100-10-7 [sigmaaldrich.com]

- 10. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. Genotoxic and biochemical effects of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Sructures of Dimethylaminoborane

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dimethylaminoborane, (CH₃)₂HNBH₃ (DMAB), is a compound of significant interest due to its role in chemical hydrogen storage and as a precursor in synthetic chemistry. Its structural characteristics have been the subject of numerous theoretical and experimental investigations. This technical whitepaper provides an in-depth summary of the theoretical studies on the molecular and crystalline structures of this compound. It covers the monomeric gas-phase structure, the polymorphic dimeric solid-state structures, and the trimeric form. Detailed computational methodologies are provided, and key quantitative data from the literature are summarized in tabular form for comparative analysis.

Monomeric and Gas-Phase Structure

Theoretical studies, often complemented by gas-phase electron diffraction (GED), have been crucial in defining the geometry of the isolated this compound molecule. These studies typically employ high-level quantum chemical calculations to determine bond lengths, angles, and conformational preferences.

Computational Geometry

The structure of the monomeric form of dimethylamine-borane has been investigated using various quantum chemical methods, including Møller-Plesset perturbation theory (MP2).[1] Calculations have identified a single minimum on the potential-energy surface corresponding to a Cₛ-symmetric structure.[1]

Table 1: Theoretical Geometric Parameters of Monomeric Dimethylamine-Borane

| Parameter | Method/Basis Set | Value |

|---|---|---|

| N-B bond length | MP2 / 6-311G* | 1.658 Å |

| C-N bond length | MP2 / 6-311G* | 1.474 Å |

| N-H bond length | MP2 / 6-311G* | 1.017 Å |

| B-H bond length | MP2 / 6-311G* | 1.220 Å |

| C-N-C angle | MP2 / 6-311G* | 110.8° |

| C-N-B angle | MP2 / 6-311G* | 110.1° |

Data sourced from studies utilizing the Gaussian 03 suite of programs.[1]

Bonding and Electronic Structure

The B-N bond in aminoboranes is a classic example of a dative covalent bond. Theoretical calculations using Density Functional Theory (DFT) at the B3PW91/6-311++G** level have been employed to explore the nature of this bond, including its π-character which arises from the interaction of the nitrogen lone pair with the vacant p-orbital on the boron atom.[2] The self-association of DMAB molecules via N-H···H-B dihydrogen bonds has also been studied computationally, with DFT calculations (M06 functional) showing calculated formation enthalpies for dimers and tetramers in dichloromethane (DCM) solution.[3]

Table 2: Calculated Self-Association Enthalpies of DMAB in DCM

| Associate | Method | Calculated Formation Enthalpy (ΔH) |

|---|---|---|

| Dimer | M06 (SMD) | -6.5 kcal/mol |

| Tetramer | M06 (SMD) | -11.6 kcal/mol |

Calculations performed relative to the DMAB monomer.[3]

Oligomeric and Solid-State Structures

In the solid state, this compound exists as oligomers, primarily as a dimer or a trimer, depending on the conditions of synthesis.[4][5] The dimer itself exhibits polymorphism, with a low-temperature triclinic phase and a higher-temperature monoclinic phase.[4][5]

Dimeric Polymorphs: [N(CH₃)₂-BH₂]₂

Computational studies using dispersion-corrected DFT have been instrumental in understanding the structures and phase transition of dimeric this compound.[4] The triclinic phase is stable at low temperatures and undergoes a second-order phase transition to a monoclinic structure above 290 K.[4][5]

-

Triclinic Phase (P-1) : At 100 K, the dimer crystallizes in the triclinic space group P-1.[4] The molecule has an inversion center located within the B₂N₂ four-membered ring.[6]

-

Monoclinic Phase (C2/m) : Above 290 K, it transitions to a monoclinic structure with space group C2/m.[4][5] In this phase, the boron and nitrogen atoms are located on a mirror plane.[4][5]

DFT calculations have been used to optimize the crystal structures and compare them with experimental X-ray powder diffraction data.[4] The energy difference between the triclinic and monoclinic structures is small, calculated to be -1.95 kJ mol⁻¹ per formula unit using the PBE-TS functional, which is consistent with a phase transition occurring near room temperature.[4]

Table 3: Comparison of Experimental and Theoretical Unit-Cell Parameters for Dimeric DMAB

| Phase (Temp.) | Parameter | Experimental | Calculated (PBE-TS) |

|---|---|---|---|

| Triclinic (0 K, extrapolated) | a (Å) | 5.8330 | 5.872 |

| b (Å) | 6.029 | 6.046 | |

| c (Å) | 6.2400 | 6.230 | |

| α (°) | 80.372 | 80.46 | |

| β (°) | 81.533 | 81.65 | |

| γ (°) | 65.942 | 65.73 | |

| Monoclinic (293 K) | a (Å) | 6.2314 | 6.241 |

| b (Å) | 11.0574 | 11.059 | |

| c (Å) | 6.2759 | 6.299 | |

| β (°) | 98.754 | 98.66 |

Data sourced from Pluta et al. (2021).[4]

Trimeric Structure: [N(CH₃)₂-BH₂]₃

This compound can also crystallize as a trimer, forming a six-membered (B-N)₃ ring in an orthorhombic space group.[4][5] DFT calculations that include dispersion corrections indicate that the six-membered ring of the trimer is energetically more stable than the four-membered ring of the dimer, which can be attributed to the reduced ring strain in the former.[4]

Theoretical and Computational Protocols

The accuracy of theoretical studies on molecular structures is highly dependent on the chosen computational methodology. The following sections detail the key protocols cited in the literature for this compound.

Protocol 1: Gas-Phase Molecular Structure Optimization

This protocol is based on the methods used for studying the isolated dimethylamine-borane molecule.[1]

-

Software: Gaussian 03 suite of programs.[1]

-

Initial Geometry: A starting molecular geometry is created, often based on known structures of similar compounds.

-

Level of Theory Selection:

-

Basis Set Selection: For higher accuracy, larger basis sets such as 6-311G* and 6-311++G** are employed at the MP2 level.[1]

-

Optimization and Verification: The geometry is optimized to find a minimum on the potential energy surface. This is verified by performing a vibrational frequency calculation, where the absence of imaginary frequencies confirms a true minimum.

Protocol 2: Solid-State Crystal Structure Optimization

This protocol details the methodology for theoretical studies of crystalline polymorphs, as applied to the dimer and trimer of this compound.[4]

-

Software: Cambridge Sequential Total Energy Package (CASTEP).[4]

-

Theoretical Framework: Density Functional Theory (DFT) within the plane-wave pseudopotential formalism.

-

Functional Selection: The Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) is used, augmented with a dispersion correction scheme (e.g., PBE-D2 or PBE-TS) to accurately model van der Waals interactions.[4]

-

Parameters:

-

Geometry Optimization: A full geometry optimization is performed, relaxing both the atomic positions and the unit-cell parameters until convergence thresholds are met (e.g., energy change < 10⁻⁶ eV, residual force < 0.005 eV Å⁻¹).[6]

Protocol 3: Anharmonic Vibrational Frequency Calculation

While extensive vibrational analysis for DMAB is not prominent in the search results, this protocol describes a high-accuracy method used for the analogous ammonia borane, which is considered a gold standard for such calculations.[7]

-

Level of Theory: Coupled cluster singles and doubles with perturbative triples, explicitly correlated (CCSD(T)-F12b).[7][8]

-

Basis Set: A correlation-consistent basis set suitable for explicitly correlated methods, such as cc-pCVTZ-F12 or cc-pVTZ-F12.[7][8]

-

Methodology: A Quartic Force Field (QFF) approach is used. This involves a fourth-order Taylor series expansion of the potential energy surface around the equilibrium geometry.[7][8]

-

Analysis: The QFF is used within rovibrational second-order perturbation theory (VPT2) to compute anharmonic vibrational frequencies. This analysis must account for potential Fermi, Coriolis, and Darling-Dennison resonances to achieve high accuracy (e.g., within 5 cm⁻¹ of experimental gas-phase values).[7]

Visualized Workflows and Relationships

// Connections start -> level_theory; level_theory -> basis_set; basis_set -> run_opt; run_opt -> freq_calc; freq_calc -> check_min; check_min -> run_opt [label=" No (Imaginary Freq.) "]; check_min -> prop_calc [label=" Yes "]; prop_calc -> analyze; } caption: "General workflow for theoretical structural analysis."

// Relationships monomer -> dimer_tri [label=" Crystallization "]; monomer -> trimer [label=" Crystallization\n(Different Conditions) "];

dimer_tri -> dimer_mono [label=" Heat > 290 K\n(2nd Order Transition) ", color="#EA4335", fontcolor="#202124"]; dimer_mono -> dimer_tri [label=" Cool < 290 K ", color="#4285F4", fontcolor="#202124"];

{rank=same; dimer_tri; trimer;}

// Invisible edge for layout edge [style=invis]; trimer -> dimer_mono; } caption: "Structural relationships of this compound."

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphism of dimethylaminoborane N(CH3)2-BH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymorphism of this compound N(CH3)2-BH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Dimethylaminoborane as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals